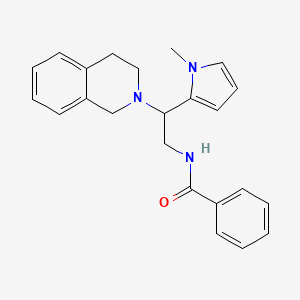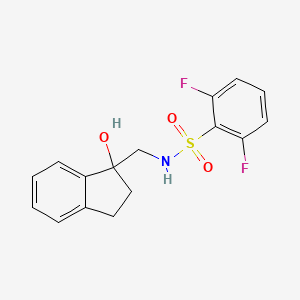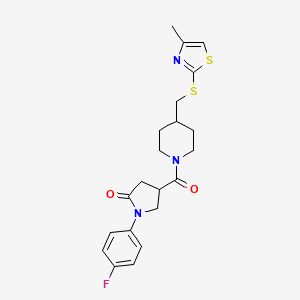
1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H24FN3O2S2 and its molecular weight is 433.56. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging Dopamine D4 Receptors
The compound has been explored as a potential imaging agent for dopamine D4 receptors in the brain. For instance, Eskola et al. (2002) synthesized a derivative, aiming to image dopamine D4 receptors through electrophilic fluorination. This process involved a four-step synthesis, leading to a compound with high specific radioactivity and potential for brain imaging applications (Eskola et al., 2002).
Antimicrobial and Antituberculosis Activity
Research by Kumar et al. (2008) found that certain spiro-piperidin-4-ones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. This indicates the compound's relevance in developing new antimycobacterial agents (Kumar et al., 2008).
GyrB Inhibitors for Tuberculosis Treatment
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promise in inhibiting the GyrB ATPase activity and DNA gyrase, presenting a potential new class of antituberculosis agents (Jeankumar et al., 2013).
Corrosion Inhibition
A study by Kaya et al. (2016) investigated the corrosion inhibition properties of certain piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds were found to offer protective properties against corrosion, highlighting their potential in materials science (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S2/c1-14-12-28-21(23-14)29-13-15-6-8-24(9-7-15)20(27)16-10-19(26)25(11-16)18-4-2-17(22)3-5-18/h2-5,12,15-16H,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZATPXXUISZTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)
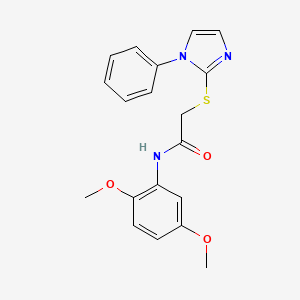
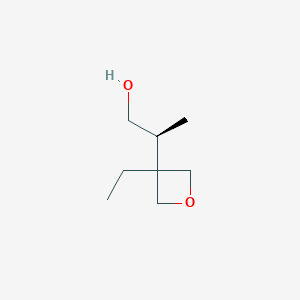

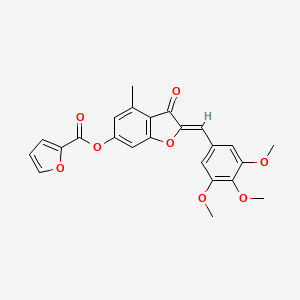
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

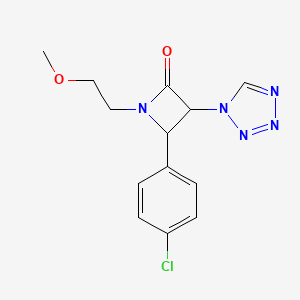
![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)
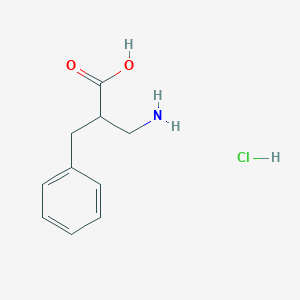
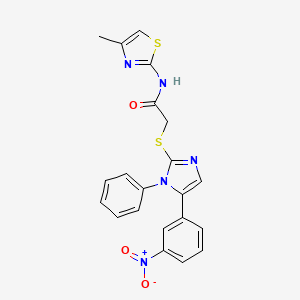
![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)
